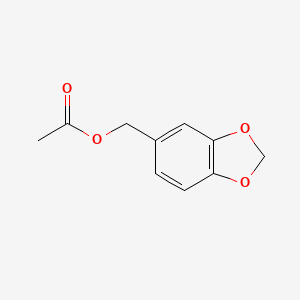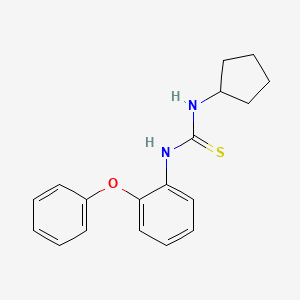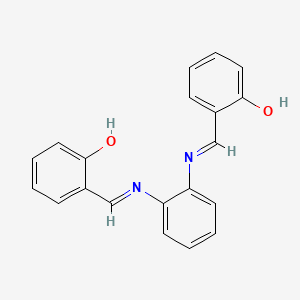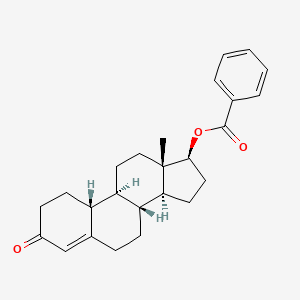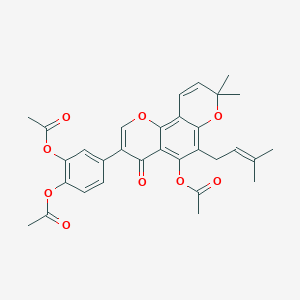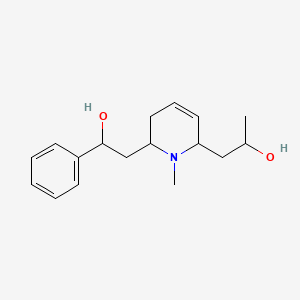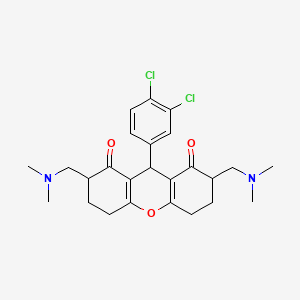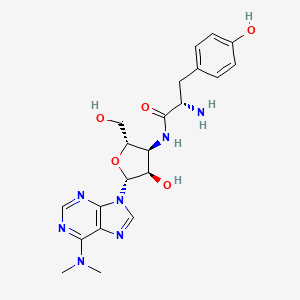
3-O-Methyldobutamine
Übersicht
Beschreibung
3-O-Methyldobutamine is a potent inhibitor of kinases . Kinases are enzymes involved in the regulation of various cellular processes such as cell growth, division, and differentiation .
Synthesis Analysis
3-O-Methyldobutamine is a major metabolite of Dobutamine in humans . The formation of 3-O-Methyldobutamine from Dobutamine and S-adenosylmethionine is catalyzed by sonicates of human blood mononuclear cells . This indicates that the formation of 3-O-Methyldobutamine constitutes a major pathway of Dobutamine metabolism in humans .Molecular Structure Analysis
The molecular formula of 3-O-Methyldobutamine is C19H25NO3 . Its molecular weight is 315.41 grams/mole .Chemical Reactions Analysis
As mentioned earlier, the formation of 3-O-Methyldobutamine from Dobutamine and S-adenosylmethionine is a significant chemical reaction .Physical And Chemical Properties Analysis
The boiling point of 3-O-Methyldobutamine is predicted to be 507.1±50.0 °C . Its density is predicted to be 1.130±0.06 g/cm3 . It is slightly soluble in methanol and water . It is a solid substance and its color ranges from white to off-white .Wissenschaftliche Forschungsanwendungen
Metabolism in Humans : 3-O-Methyldobutamine is identified as a major pathway in the metabolism of dobutamine, a drug commonly used for heart failure and shock treatment. A significant portion of dobutamine administered intravenously is converted to 3-O-Methyldobutamine in humans (Yan, Webster, & Blumer, 2002).
Interaction with Adrenoceptors : 3-O-Methyldobutamine interacts with α- and β-adrenoceptors. It acts as a competitive α1-adrenoceptor antagonist, with the (+)-enantiomer being more potent than the (-)-enantiomer. This suggests its potential role in influencing cardiovascular dynamics (Ruffolo, Messick, & Horng, 1985).
Cardiovascular System Effects : In studies involving pithed rats, 3-O-Methyldobutamine demonstrated selective α1-adrenoreceptor antagonist activity without affecting α2-adrenoreceptors. This antagonist activity is predominantly found in the (+)-enantiomer of 3-O-Methyldobutamine (Ruffolo & Morgan, 1984).
Wirkmechanismus
While the mechanism of action for 3-O-Methyldobutamine specifically is not well-documented, it’s known that Dobutamine, from which 3-O-Methyldobutamine is derived, interacts directly with α and β receptors . Dobutamine’s actions do not appear to result from the release of norepinephrine from symptomatic nerve endings, and they are not exerted by dopaminergic receptors .
Eigenschaften
IUPAC Name |
4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-8-17(21)9-6-15)20-12-11-16-7-10-18(22)19(13-16)23-2/h5-10,13-14,20-22H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWSEZQQABCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915054 | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Methyldobutamine | |
CAS RN |
95231-13-3, 61413-41-0 | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095231133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methyldobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[4-(4-Hydroxyphenyl)butan-2-yl]amino}ethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPA8UX9238 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




